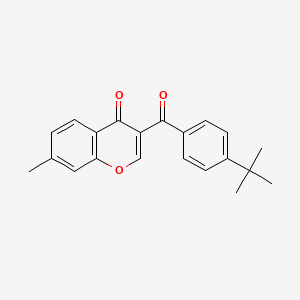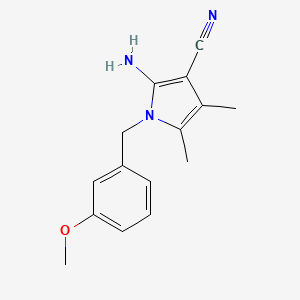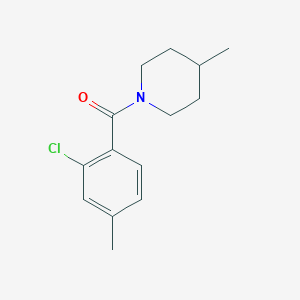
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one, also known as BML-275, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of chromenone compounds and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one inhibits the activity of AMPK by binding to the allosteric site of the enzyme. This binding results in a conformational change in the enzyme, which inhibits its activity. AMPK inhibition leads to a decrease in energy metabolism and an increase in cellular stress, which can have therapeutic effects in various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to inhibit the replication of various viruses such as HIV and HCV.
实验室实验的优点和局限性
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, which makes it a valuable tool for drug discovery and development. However, this compound also has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes such as SIRT1 and SIRT2, which can complicate the interpretation of experimental results. In addition, the mechanism of action of this compound is not fully understood, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one. One direction is to further elucidate its mechanism of action and its off-target effects on other enzymes. This can help to optimize its use in experimental settings and improve its therapeutic potential. Another direction is to explore its potential applications in other diseases such as neurodegenerative diseases and metabolic disorders. Finally, the development of more potent and selective inhibitors of AMPK can lead to the discovery of new therapeutic agents for various diseases.
合成方法
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one can be synthesized through a multi-step process involving the condensation of 4-tert-butylbenzoyl chloride with 7-hydroxy-4-methylcoumarin in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product, this compound. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
科学研究应用
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. It has been shown to inhibit the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in various cellular processes such as energy metabolism, cell growth, and autophagy. Inhibition of AMPK has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
3-(4-tert-butylbenzoyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-13-5-10-16-18(11-13)24-12-17(20(16)23)19(22)14-6-8-15(9-7-14)21(2,3)4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDQHGKERKQXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)
![N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5838403.png)

![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![4-methoxybenzaldehyde [4-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5838423.png)
![3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5838432.png)
![7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5838438.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838442.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5838447.png)
![3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5838457.png)
![4-bromo-2-[(mesitylamino)methyl]phenol](/img/structure/B5838459.png)
![2-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5838460.png)